molecular formula C18H17N3O4S B10805728 N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide

N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide

Cat. No.: B10805728
M. Wt: 371.4 g/mol
InChI Key: AOYMDLPNKIOJBL-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-ylmethyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide is a synthetic benzimidazole derivative characterized by a benzodioxole group linked via a methylene bridge to a thioacetamide moiety, which is further substituted with a 5-methoxy-benzimidazole ring.

Properties

Molecular Formula

C18H17N3O4S

Molecular Weight

371.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H17N3O4S/c1-23-12-3-4-13-14(7-12)21-18(20-13)26-9-17(22)19-8-11-2-5-15-16(6-11)25-10-24-15/h2-7H,8-10H2,1H3,(H,19,22)(H,20,21)

InChI Key

AOYMDLPNKIOJBL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)SCC(=O)NCC3=CC4=C(C=C3)OCO4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The target compound shares structural motifs with several derivatives reported in the literature. Key comparisons include:

Compound Core Heterocycle Substituents Melting Point Key Spectral Data
Target Compound Benzimidazole 5-Methoxy, benzodioxol-5-ylmethyl, thioacetamide Not Reported Likely IR: ~1645 cm⁻¹ (C=O), NMR: δ 3.8–4.2 (OCH₃), δ 6.8–7.5 (aromatic protons)
N-(1,3-Benzodioxol-5-ylmethyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide (Compound 9) Oxadiazole Phenyl, benzodioxol-5-ylmethyl, thioacetamide Not Reported IR: 1645 cm⁻¹ (C=O), NMR: δ 7.3–8.1 (phenyl protons)
N-(1,3-Benzodioxol-5-ylmethyl)-2-{[5-((2,4-dichlorophenyl)amino)-1,3,4-thiadiazol-2-yl]thio}acetamide Thiadiazole 2,4-Dichlorophenyl, benzodioxol-5-ylmethyl 187°C IR: 3253 cm⁻¹ (N–H), 1645 cm⁻¹ (C=O); NMR: δ 7.5–8.0 (dichlorophenyl protons)
2-[(1-Methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide (4c) Thiazole Tetrazole, methylphenyl Not Reported IC₅₀: 23.30 µM (A549 cells); NMR: δ 2.5 (CH₃), δ 7.2–7.6 (phenyl protons)

Key Observations :

  • Substituent Effects: The 5-methoxy group on benzimidazole may enhance lipophilicity and metabolic stability compared to non-substituted analogs . Chlorine or phenyl substituents (e.g., in thiadiazole derivatives) increase molecular weight and polarity, impacting solubility .
2.2.1. Anticancer Activity
  • Target Compound (Benzimidazole Derivative): Analogous compounds (e.g., ’s Compound 8) exhibit cytotoxic effects on A549 lung adenocarcinoma (IC₅₀ ~15–25 µM) and C6 glioma cells, comparable to cisplatin, via MMP-9 inhibition .
  • Oxadiazole Analogs (Compound 9) : Similar potency (IC₅₀ ~20 µM) but reduced selectivity due to the absence of methoxy groups, which may diminish target specificity .
  • Thiazole Derivatives (Compound 4c) : Higher selectivity (IC₅₀: 23.30 µM for A549 vs. >1000 µM for NIH/3T3 fibroblasts) but lower apoptosis induction than benzimidazoles .
2.2.2. Enzyme Inhibition
  • MMP-9 Inhibition : Benzimidazole derivatives (e.g., Compound 8) show superior MMP-9 binding (docking scores: −9.2 kcal/mol) compared to oxadiazoles (−8.5 kcal/mol), attributed to the methoxy group’s hydrogen-bonding interactions with the enzyme’s active site .

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